molecular formula C7H5F3O2 B100967 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone CAS No. 18087-60-0

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone

Cat. No.: B100967
CAS No.: 18087-60-0
M. Wt: 178.11 g/mol
InChI Key: SWHXBIARNZBDDF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone is an organic compound with the molecular formula C7H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone typically involves the reaction of 2-methylfuran with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Another trifluoromethyl ketone with different substituents on the aromatic ring.

    2,2,2-Trifluoroethylamine: A related compound with a trifluoromethyl group and an amine functional group.

Uniqueness

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone is unique due to the presence of both a trifluoromethyl group and a furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHXBIARNZBDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545416
Record name 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-60-0
Record name 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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